1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid” is a compound that contains a pyrrolidine ring and a thiophene ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Thiophene is a five-membered ring made up of one sulfur as a heteroatom . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The thiophene ring contains one sulfur as a heteroatom .Chemical Reactions Analysis
The pyrrolidine ring and thiophene ring in the molecule can undergo various chemical reactions. For instance, pyrrolidine derivatives can inhibit hCA I and hCA II . Thiophene derivatives can undergo photopolymerization catalyzed by potassium dichromate .Scientific Research Applications
Multicomponent Reactions in Organic Synthesis : Compounds like 1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid are utilized in multicomponent reactions for the synthesis of carbo- and heterocycles. These reactions are significant in organic chemistry for constructing complex molecular architectures, including cyclopropanes, spiropyrrolidines, and various five- and six-membered heterocycles (A. M. Shestopalov, A. A. Shestopalov, & L. A. Rodinovskaya, 2008).
Enantioselective Synthesis : Such compounds are involved in enantioselective synthesis processes, which are crucial in producing compounds with high optical purity. This is important for the pharmaceutical industry, where the chirality of a molecule can significantly influence its biological activity (Chen Zhao & D. Seidel, 2015).
C-H Functionalization in Cyclic Amines : The functionalization of cyclic amines, including those related to this compound, is a key area of research. It involves redox-annulations with α,β-unsaturated carbonyl compounds, leading to the formation of complex heterocyclic structures (Y. Kang, Matthew T. Richers, Conrad H. Sawicki, & D. Seidel, 2015).
Acidity Studies in Water : Research on the pKa values of heterocyclic carboxylic acids derived from compounds like thiophene provides essential insights into their chemical behavior in aqueous environments. This is crucial for understanding their reactivity and potential applications in various solvents (C. Cativiela, J. Déjardin, J. Elguero, J. García, E. González, & J. Mayoral, 1990).
Electrochromic Properties in Material Science : The synthesis and characterization of copolymers containing thiophene derivatives, including those similar to this compound, reveal their potential in electrochromic applications. These materials change color under different electrical conditions, which can be used in smart windows, displays, and other electronic devices (U. Bulut, S. Alkan, F. Yilmaz, Y. Yagcı, & L. Toppare, 2004).
Safety and Hazards
Mechanism of Action
Thiophene Derivatives
Thiophene is a five-membered aromatic ring with one sulfur atom. Thiophene derivatives have been found in many important synthetic drug molecules and have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pyrrolidine Derivatives
Pyrrolidine is a five-membered ring with one nitrogen atom. It is a common scaffold in medicinal chemistry and is present in many biologically active compounds. The pyrrolidine ring can contribute to the stereochemistry of a molecule and increase its three-dimensional coverage due to the non-planarity of the ring .
Biochemical Analysis
Biochemical Properties
1-(Thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiophene ring in the compound is known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The pyrrolidine ring, on the other hand, enhances the compound’s ability to bind to specific biological targets . This compound can interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them, which can lead to changes in cellular processes.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. For instance, it may inhibit the activity of certain kinases, resulting in changes in phosphorylation patterns and downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or epigenetic modifiers, thereby affecting the transcriptional landscape of the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiophene ring can form π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions . These interactions can lead to the inhibition of enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, the compound can activate certain enzymes by stabilizing their active conformations . Changes in gene expression can occur through the compound’s interaction with transcription factors or chromatin-modifying enzymes, leading to alterations in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to the compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression . These effects can be observed in both in vitro and in vivo studies, providing insights into the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity. These findings highlight the importance of optimizing the dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or alter the biological activity of the parent compound . Additionally, the compound can affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions can have significant implications for the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic anion transporters or ATP-binding cassette transporters . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
1-(thiophene-3-carbonyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c12-9(8-2-4-15-6-8)11-3-1-7(5-11)10(13)14/h2,4,6-7H,1,3,5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJFFXUWJOAYIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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